8-[(3-methylphenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
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Overview
Description
Scientific Research Applications
Crystal Structure Determination and Spectral Studies
The compounds related to 8-(3-Methylbenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been extensively studied for their unique crystal structures and spectral properties. For instance, Zeng et al. (2018) designed and analyzed the crystal structures of compounds with variations in their benzyl and dioxaspiro groups, showcasing their three-dimensional network structures formed via C–H···O intra- and intermolecular hydrogen bonds. Similar structural determinations have been observed in oxaspirocyclic compounds, which include interactions such as C–H···O hydrogen bonds and π···π stacking, contributing to their lattice structures (Jiang & Zeng, 2016). These studies provide foundational knowledge on the molecular architecture and potential interactions of related compounds in various applications, including material science and drug development (Zeng et al., 2018) (Jiang & Zeng, 2016).
Antimicrobial and Detoxification Applications
Research into N-halamine-coated cotton demonstrated the potential of triazaspiro[4.5]decane derivatives for antimicrobial and detoxification purposes. Ren et al. (2009) synthesized a new N-halamine precursor, bonding it onto cotton fabrics for creating antimicrobial surfaces. This precursor's chlorination resulted in biocidal properties against various pathogens, indicating its potential in healthcare and environmental sanitation applications. The study highlights the versatility of triazaspiro[4.5]decane derivatives in contributing to public health and safety measures by providing surfaces that can actively kill bacteria and detoxify harmful substances (Ren et al., 2009).
Pharmacological Potential
The structural uniqueness of 8-(3-Methylbenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and related compounds has been explored in various pharmacological contexts. Obniska et al. (2006) synthesized derivatives showing selective affinity for the 5-HT2C receptor, which is significant for the development of new psychiatric and neurological medications. Their work outlines the potential of these compounds in creating selective ligands for therapeutic targets, which could lead to the development of novel treatments for a range of disorders, including depression, anxiety, and schizophrenia (Obniska et al., 2006).
Mechanism of Action
Target of Action
The primary target of 8-(3-Methylbenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is the Receptor-interacting protein kinase 1 (RIPK1) . RIPK1 is a key component of the necroptosis signaling pathway, a type of programmed cell death involved in various pathophysiological disorders .
Mode of Action
The compound interacts with RIPK1 by inserting its benzyl groups into a deep hydrophobic pocket of the kinase, forming T-shaped π–π interactions with His136 . This interaction inhibits the activity of RIPK1, thereby modulating the necroptosis signaling pathway .
Biochemical Pathways
The inhibition of RIPK1 affects the necroptosis signaling pathway, which is initiated by signals from death receptors in the tumor necrosis factor (TNF) superfamily, Toll-like receptors (TLRs), interferon receptors (IFNAR), or Z-DNA binding protein 1 (ZBP1) . The downstream effects include the modulation of inflammatory, neurodegenerative, infectious, and malignant diseases .
Result of Action
The inhibition of RIPK1 by 8-(3-Methylbenzyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can prevent the initiation of necroptosis, thereby potentially reducing inflammation and cell death associated with various diseases .
Properties
IUPAC Name |
8-[(3-methylphenyl)methyl]-3-(2-phenylethyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O2/c1-18-6-5-9-20(16-18)17-25-14-11-23(12-15-25)21(27)26(22(28)24-23)13-10-19-7-3-2-4-8-19/h2-9,16H,10-15,17H2,1H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SARPEAVEUHADKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC3(CC2)C(=O)N(C(=O)N3)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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